Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
CAS No.: 1234616-15-9
Cat. No.: VC0170511
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.644
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234616-15-9 |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.644 |
| IUPAC Name | ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 |
| Standard InChI Key | GKVIEEJBFFRMMG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=NC=C2N1)Cl |
Introduction
Nomenclature and Alternative Names
Systematic and Common Names
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is known by several synonyms in chemical databases and literature. These alternative names provide different ways to identify the same compound based on various chemical naming conventions.
The following table presents the documented synonyms for this compound:
| Synonym | Source |
|---|---|
| Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate | |
| ETHYL 4-CHLORO-6-AZAINDOLE-2-CARBOXYLATE | |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid, 4-chloro-, ethyl ester | |
| MFCD17214394 |
The synonym "ETHYL 4-CHLORO-6-AZAINDOLE-2-CARBOXYLATE" highlights the compound's relationship to the azaindole family, specifically indicating that it is a 6-azaindole derivative with chloro and ethyl carboxylate substituents . This nomenclature is particularly useful in medicinal chemistry contexts where the azaindole scaffold is recognized for its potential biological activities.
Structural Comparison with Related Compounds
Relationship to Other Pyrrolo-Pyridine Derivatives
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate belongs to a broader family of heterocyclic compounds that include various pyrrolo-pyridine derivatives. Understanding the structural relationships between these compounds provides valuable context for researchers studying this chemical family.
A closely related compound is Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 24334-19-8), which differs only by the absence of the chlorine atom at the 4-position . This non-chlorinated analog has a lower molecular weight of 190.199 g/mol compared to the 224.64 g/mol of the chlorinated version . The absence of chlorine also affects other physical properties, including boiling point (371.8±22.0 °C at 760 mmHg for the non-chlorinated version) and flash point (178.7±22.3 °C) .
Another structurally similar compound is Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1196151-72-0) . This isomer has the same molecular formula and weight as our target compound, but differs in the position of the nitrogen atom in the pyridine ring. This structural difference is reflected in its alternative name "ETHYL 4-CHLORO-7-AZAINDOLE-2-CARBOXYLATE," indicating it is a 7-azaindole derivative rather than a 6-azaindole derivative .
Structural Isomers and Their Significance
The positional isomerism observed between Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is particularly significant from a medicinal chemistry perspective. The change in the position of the nitrogen atom within the pyridine ring can substantially affect the compound's electronic properties, hydrogen bonding capabilities, and consequently, its biological activity profile.
Research on related pyrrolo[2,3-b]pyridine derivatives has shown that these compounds can exhibit JAK3 inhibitory activity, making them potential immunomodulators for treating immune diseases . The pyrrolo[2,3-b]pyridine moiety has been observed to interact with specific amino acids in the hinge region of JAK3, including Glu903 and Leu905, with the N1-hydrogen atom and N7-nitrogen atom serving as hydrogen donor and acceptor, respectively .
Synthetic Approaches and Preparation
Synthetic Methods for Related Compounds
For the structurally related pyrrolo[2,3-b]pyridine derivatives, a synthetic route has been described that involves protection of the nitrogen atom, followed by strategic functionalization of the ring system . The process typically includes:
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Protection of the NH group with a suitable protecting group (e.g., SEM or TIPS)
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Introduction of functional groups at specific positions through directed metalation or other methods
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Installation of the desired substituents through various reactions
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Deprotection to yield the final compound
For example, in the synthesis of certain pyrrolo[2,3-b]pyridine derivatives, a commercially available starting material is treated with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride, followed by a Pd-catalyzed coupling reaction to introduce an amino group at the C4-position . Similar approaches could potentially be adapted for the synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate, with appropriate modifications to account for the different position of the nitrogen atom in the pyridine ring.
Applications and Research Significance
Role as a Chemical Intermediate
Besides potential direct pharmaceutical applications, Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate likely serves as a valuable chemical intermediate in the synthesis of more complex molecules. The presence of the ethyl carboxylate group provides a handle for further functionalization, while the chlorine substituent offers a reactive site for various transformations, including:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed cross-coupling reactions
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Reduction or elimination reactions
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Further functionalization of the pyrrole or pyridine rings
These transformations could lead to diverse libraries of compounds for biological screening, potentially uncovering new therapeutic agents with valuable properties.
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is limited in the provided sources, general analytical approaches for similar compounds can be inferred. Characterization of pyrrolo-pyridine derivatives typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR and 13C-NMR are essential for structure confirmation, with characteristic chemical shifts for the aromatic protons of the fused ring system, the NH proton, and the ethyl ester protons.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns specific to the compound's structure.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carbonyl stretch of the ester group and NH stretching of the pyrrole.
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UV-Visible Spectroscopy: The conjugated ring system typically exhibits characteristic absorption maxima.
For related compounds, NMR spectra have been recorded on instruments such as Brucker Biospin Avance400 or AV400M spectrometers, with chemical shifts expressed in δ units using tetramethylsilane as an internal standard .
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